3-(3-Nitrophenyl)pyrrolidine
Description
3-(3-Nitrophenyl)pyrrolidine (CAS 132993-20-5), also referred to as 1-(3-Nitrophenyl)pyrrolidine, is a pyrrolidine derivative with a nitro-substituted phenyl group at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . The compound is synthesized via a coupling reaction between 1-iodo-3-nitrobenzene and pyrrolidine under General Procedure 3 (GP3), yielding a yellow crystalline solid . Key spectroscopic data include:
- ¹H-NMR (CDCl₃): δ 2.06 (m, 4H), 3.34 (t, J=6.6 Hz, 4H), 6.80–7.46 ppm (aromatic protons) .
- MS(ESI): m/z [M+H]⁺ 193.4 .
This compound is primarily utilized in medicinal chemistry research, particularly in studies targeting anti-prion and neuroprotective activities, though specific biological data remain underreported in the provided evidence .
Properties
CAS No. |
1263279-39-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.218 |
IUPAC Name |
3-(3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-8(6-10)9-4-5-11-7-9/h1-3,6,9,11H,4-5,7H2 |
InChI Key |
BHQCMXVWCHNNAJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC(=CC=C2)[N+](=O)[O-] |
Synonyms |
3-(3-nitrophenyl)pyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physical Properties Comparison
Key Observations:
- Ring Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered) in 1-(3-Nitrophenyl)piperidine increases molecular weight and alters steric effects .
- Substituent Position: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride has a nitrophenoxy group at the 2-position, enhancing polarity and solubility compared to the 3-nitrophenyl group .
- Functional Groups : The dione moiety in the pyrrolidine-2,3-dione derivative introduces hydrogen-bonding sites, impacting biological activity .
Key Observations:
- Catalysts: Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve yield in amide couplings compared to conventional methods .
- Purification : Column chromatography remains standard for isolating pyrrolidine derivatives .
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